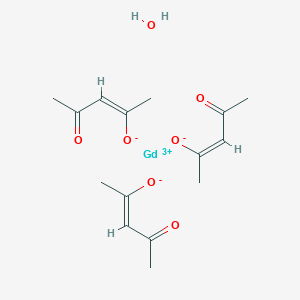
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate is a complex compound that includes gadolinium, a rare-earth element, and a hydrated form of (Z)-4-oxopent-2-en-2-olate. Gadolinium is known for its unique magnetic properties and is widely used in various scientific and industrial applications. The compound’s structure allows it to interact with other molecules in unique ways, making it valuable in research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of gadolinium salts with (Z)-4-oxopent-2-en-2-olate in an aqueous medium. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:
- Dissolving gadolinium salts (such as gadolinium nitrate) in water.
- Adding (Z)-4-oxopent-2-en-2-olate to the solution.
- Adjusting the pH to facilitate the complexation reaction.
- Isolating the product by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and precise control of reaction parameters to ensure consistency and purity. Techniques such as solvent extraction, ion exchange, and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gadolinium.
Reduction: Reduction reactions can convert gadolinium(3+) to lower oxidation states.
Substitution: The (Z)-4-oxopent-2-en-2-olate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various organic ligands, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce gadolinium oxides, while substitution reactions may yield different gadolinium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in biological studies to understand metal-ligand interactions and their effects on biological systems.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Applied in the production of high-performance materials, including superconductors and specialized alloys.
Wirkmechanismus
The mechanism of action of gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, affecting the electronic and magnetic properties of the compound. These interactions can influence biological pathways, enhance imaging contrast in MRI, and catalyze chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate: Without hydration, this compound has similar properties but may differ in solubility and reactivity.
Gadolinium(3+);acetylacetonate: Another gadolinium complex with different ligands, used in similar applications.
Gadolinium(3+);nitrate: A simpler gadolinium salt used in various chemical processes.
Uniqueness: Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific ligand structure and hydration state, which can influence its reactivity, solubility, and interaction with other molecules. This makes it particularly valuable in applications requiring precise control over these properties.
Eigenschaften
IUPAC Name |
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCOKMBKFILAF-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23GdO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














